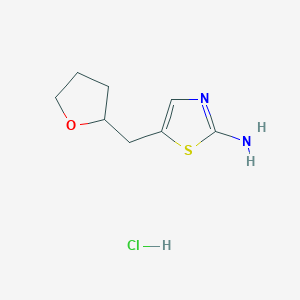

5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

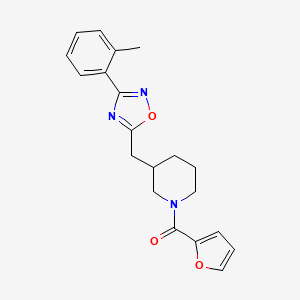

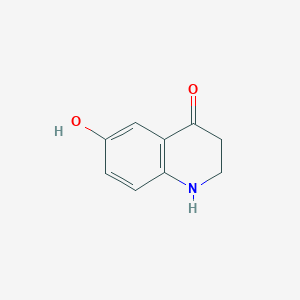

“5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride” is a compound that contains a thiazole core. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The specific chemical reactions involving “5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride” are not detailed in the available resources.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride” are not detailed in the available resources.Scientific Research Applications

Synthesis and anti-leishmanial activity

A novel series of compounds were synthesized, introducing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety as a new functionality on the thiadiazole ring. These compounds demonstrated significant anti-leishmanial activity against Leishmania major, highlighting a potential avenue for therapeutic application against leishmaniasis. The most active compound significantly decreased the number of intracellular amastigotes per macrophage, suggesting its potential as a lead compound for further drug development (Tahghighi et al., 2012).

Solution-phase synthesis and its efficiency

The study discusses the efficient synthesis of a hindered tetrapeptide using Bts-protected amino acid chlorides. This process involved repeated cycles of N-methylation, deprotection, and N-acylation, achieving high efficiency and enabling purification by extraction. This method presents a valuable approach for the synthesis of complex peptides, which could have applications in the development of novel therapeutics (Vedejs & Kongkittingam, 2000).

Synthesis and structural analysis of energetic material precursors

An energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was synthesized and characterized. The structure, exhibiting intermolecular hydrogen bonds and strong π-interaction, suggests its potential as an energetic material with specific applications in military and aerospace industries (Zhu et al., 2021).

Anticancer and anti-infective properties of thiazole derivatives

A series of N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs were synthesized and evaluated for their anti-infective and cytotoxic activities. These compounds induced significant apoptosis in tested cells, highlighting their potential as anticancer and anti-infective agents (Bansal et al., 2020).

New thiazole derivatives with antileishmanial activity

A novel series of 5-(5-nitrofuran-2-yl)-and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines bearing acyclic amine at C-2 position of thiadiazole ring were synthesized. These compounds exhibited promising in vitro activity against Leishmania major, suggesting their potential as antileishmanial agents (Tahghighi et al., 2013).

Future Directions

properties

IUPAC Name |

5-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS.ClH/c9-8-10-5-7(12-8)4-6-2-1-3-11-6;/h5-6H,1-4H2,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHGQTPCVXXPCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2=CN=C(S2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Tetrahydrofuran-2-yl)methyl)thiazol-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid](/img/structure/B2649663.png)

![6-Methyl-5-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazol-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2649672.png)

![6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2649673.png)

![1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649675.png)

![[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2649677.png)

![[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2649682.png)